molecular formula C11H11NO3 B067927 (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione CAS No. 165657-63-6

(R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione

Cat. No.: B067927
CAS No.: 165657-63-6
M. Wt: 205.21 g/mol
InChI Key: VCPKAWKGCQTPCR-SECBINFHSA-N
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Description

®-1-benzyl-3-hydroxypyrrolidine-2,5-dione is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a benzyl group attached to the nitrogen atom. The compound’s chirality and functional groups make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-benzyl-3-hydroxypyrrolidine-2,5-dione typically involves the use of chiral catalysts or starting materials to ensure the desired enantiomer is obtained. One common method is the lipase-catalyzed resolution of racemic mixtures, which allows for the selective production of the ®-enantiomer . Another approach involves the asymmetric hydrogenation of prochiral precursors using chiral ligands and transition metal catalysts.

Industrial Production Methods

Industrial production of ®-1-benzyl-3-hydroxypyrrolidine-2,5-dione often employs large-scale asymmetric synthesis techniques. These methods include the use of chiral auxiliaries, chiral pool synthesis, and enantioselective catalysis. The choice of method depends on factors such as cost, availability of starting materials, and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-benzyl-3-hydroxypyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl groups can be reduced to form alcohols or amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like alkyl halides and amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzyl ketone or benzyl carboxylic acid, while reduction of the carbonyl groups can produce benzyl alcohol or benzylamine.

Scientific Research Applications

®-1-benzyl-3-hydroxypyrrolidine-2,5-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and chiral building blocks.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.

    Medicine: It is a precursor in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.

    Industry: The compound is utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of ®-1-benzyl-3-hydroxypyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carbonyl groups allow it to participate in hydrogen bonding and other non-covalent interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione: The enantiomer of the compound, which may exhibit different biological activities and properties.

    1-benzyl-3-hydroxypyrrolidine-2,5-dione: The racemic mixture containing both ®- and (S)-enantiomers.

    1-benzylpyrrolidine-2,5-dione: A related compound lacking the hydroxyl group, which may have different reactivity and applications.

Uniqueness

®-1-benzyl-3-hydroxypyrrolidine-2,5-dione is unique due to its chiral nature and the presence of both hydroxyl and carbonyl functional groups. These features make it a versatile intermediate in asymmetric synthesis and a valuable tool in the development of chiral pharmaceuticals and biologically active molecules.

Properties

IUPAC Name

(3R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c13-9-6-10(14)12(11(9)15)7-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPKAWKGCQTPCR-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](C(=O)N(C1=O)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453855
Record name (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165657-63-6
Record name (R)-1-benzyl-3-hydroxypyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Heating malic acid with benzylamine in ethanol at 170° C. to give N-benzyl-3-hydroxysuccinimide and reducing with lithium aluminum hydride to give N-benzyl-3-pyrrolidinol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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